molecular formula C15H17N B1218670 1,3-Diphenylpropan-2-amine CAS No. 4275-43-8

1,3-Diphenylpropan-2-amine

Cat. No.: B1218670
CAS No.: 4275-43-8
M. Wt: 211.3 g/mol
InChI Key: BWYYVSNVUCFQQN-UHFFFAOYSA-N
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Description

1,3-Diphenylpropan-2-amine is an organic compound with the molecular formula C15H17N. It is a derivative of propanamine, where two phenyl groups are attached to the first and third carbon atoms of the propane chain. This compound is known for its applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenylpropan-2-amine can be synthesized through several methods. One common approach involves the alkylation of benzyl cyanide with benzyl chloride, followed by reduction of the resulting nitrile to the corresponding amine . Another method includes the reaction of benzylmagnesium bromide with benzyl cyanide, followed by reduction .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. The use of palladium or nickel catalysts under high-pressure hydrogenation conditions is common .

Mechanism of Action

The mechanism of action of 1,3-diphenylpropan-2-amine involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diphenylpropan-2-amine is unique due to its specific placement of the amine group, which allows for distinct reactivity and interaction with biological targets. This makes it particularly valuable in medicinal chemistry and pharmaceutical applications .

Properties

IUPAC Name

1,3-diphenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYYVSNVUCFQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7763-96-4 (hydrochloride)
Record name 1,3-Diphenyl-2-aminopropane
Source ChemIDplus
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DSSTOX Substance ID

DTXSID50195415
Record name 1,3-Diphenyl-2-aminopropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4275-43-8
Record name 1,3-Diphenyl-2-aminopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004275438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4275-43-8
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Record name 1,3-Diphenyl-2-aminopropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diphenylpropan-2-amine
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Record name 1,3-DIPHENYL-2-AMINOPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical techniques were employed to identify the metabolites of 1,3-Diphenyl-2-aminopropane in the study?

A: The study utilized a combination of advanced analytical techniques to identify the metabolites of 1,3-Diphenyl-2-aminopropane. These included gas chromatography (GC), gas chromatography coupled with Fourier transform infrared spectroscopy (GC-FTIR), and gas chromatography-mass spectrometry (GC-MS) [].

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